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Compound of Interest

Compound Name: GSK2636771

Cat. No.: B560116 Get Quote

Technical Support Center: GSK2636771
Welcome to the technical support center for GSK2636771. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

potential off-target effects of GSK2636771 when used at high concentrations in experimental

settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of GSK2636771?

A1: GSK2636771 is a potent and highly selective, ATP-competitive inhibitor of the p110β

catalytic subunit of phosphoinositide 3-kinase (PI3Kβ)[1][2][3]. It is orally bioavailable and has

been developed for use in cancers with a dependence on the PI3Kβ signaling pathway,

particularly those with loss of the tumor suppressor PTEN[4].

Q2: How selective is GSK2636771 for PI3Kβ over other PI3K isoforms?

A2: GSK2636771 exhibits high selectivity for PI3Kβ over other class I PI3K isoforms. It is

reported to be over 900-fold selective for PI3Kβ compared to p110α and p110γ, and over 10-

fold selective against p110δ[1][3][4][5]. This selectivity is intended to minimize on- and off-

target toxicities that are often associated with pan-PI3K inhibitors[1][6].

Q3: What are potential off-target effects and why are they a concern at high concentrations?
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A3: Off-target effects are unintended interactions of a drug with proteins other than its

designated target. At high concentrations, the risk of off-target binding increases as the inhibitor

may interact with other proteins that have lower binding affinities. For kinase inhibitors, this can

lead to the modulation of unintended signaling pathways, potentially causing misleading

experimental results or cellular toxicity. While GSK2636771 is highly selective, at sufficiently

high concentrations, it may interact with other kinases or proteins.

Q4: Has the broader kinase selectivity of GSK2636771 been profiled?

A4: Yes, the selectivity of GSK2636771 has been assessed against a broad panel of kinases.

One study mentions that GSK2636771 was tested at a concentration of 10 µM against a panel

of 294 kinases by the Reaction Biology Corporation[7]. However, the detailed results of this

screen are not publicly available in the cited literature. Therefore, specific off-target kinases at

high concentrations have not been detailed in the available resources.

Q5: What are the common indicators of off-target effects in my cell-based assays?

A5: Unexplained cytotoxicity, unexpected changes in cellular morphology, or modulation of

signaling pathways that are not downstream of PI3Kβ could be indicators of off-target effects. If

the observed cellular phenotype does not align with the known consequences of PI3Kβ

inhibition, it is prudent to investigate potential off-target activities.
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Issue Potential Cause Recommended Action

Unexpectedly high cytotoxicity

at concentrations intended to

inhibit PI3Kβ.

Off-target effects leading to

cellular toxicity.

1. Perform a dose-response

curve to determine the lowest

effective concentration for

PI3Kβ inhibition. 2. Use a

structurally different PI3Kβ

inhibitor to see if the cytotoxic

effect is recapitulated. 3. If

possible, perform a kinome

scan to identify potential off-

target kinases.

Observed phenotype is

inconsistent with PI3Kβ

pathway inhibition.

The phenotype may be driven

by an off-target effect.

1. Verify PI3Kβ pathway

inhibition by assessing the

phosphorylation status of

downstream targets like AKT

(at Ser473) via Western blot. 2.

Use a rescue experiment by

introducing a drug-resistant

PI3Kβ mutant. If the phenotype

persists, it is likely due to an

off-target effect.

Conflicting results with other

PI3Kβ inhibitors.

Differences in the selectivity

profiles of the inhibitors.

1. Compare the known

selectivity profiles of the

inhibitors used. 2. Consider

that even highly selective

inhibitors can have different

off-target profiles at higher

concentrations.

Data on Selectivity of GSK2636771
The following table summarizes the known selectivity of GSK2636771 against the class I PI3K

isoforms.
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Target IC50 (nM) Selectivity vs. PI3Kβ Reference

PI3Kβ (p110β) 5.2 - [1]

PI3Kα (p110α) >4,680 >900-fold [1][4]

PI3Kγ (p110γ) >4,680 >900-fold [1][4]

PI3Kδ (p110δ) >52 >10-fold [1][4]

Experimental Protocols
Protocol 1: Assessing On-Target PI3Kβ Inhibition in Cells

Objective: To confirm that GSK2636771 is inhibiting the PI3Kβ pathway at the desired

concentrations in a cellular context.

Methodology: Western Blotting for Phospho-AKT (Ser473)

Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with

a dose-range of GSK2636771 (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-24 hours).

Include a vehicle control (e.g., DMSO).

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in

TBST).
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Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total

AKT overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total

AKT signal. A dose-dependent decrease in the phospho-AKT/total AKT ratio indicates on-

target inhibition of the PI3K pathway.

Protocol 2: Investigating Potential Off-Target Effects via Kinome Profiling

Objective: To identify potential off-target kinases of GSK2636771 at a high concentration.

Methodology: Kinome Profiling Service (e.g., Reaction Biology)

Compound Submission: Prepare a stock solution of GSK2636771 at a high concentration

(e.g., 10 mM in DMSO). Submit the compound to a commercial kinome profiling service

provider.

Assay Format: These services typically use radiometric assays (e.g., HotSpot) or binding

assays to measure the inhibitory activity of the compound against a large panel of

recombinant human kinases.

Concentration for Screening: It is recommended to screen at a high concentration (e.g., 1 µM

or 10 µM) to identify potential off-target interactions.

Data Analysis: The service will provide a report detailing the percent inhibition of each kinase

in the panel at the tested concentration. Significant inhibition of kinases other than PI3Kβ

would indicate potential off-target effects. Follow-up dose-response assays can be

performed for any identified hits to determine their IC50 values.
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Caption: On-target signaling pathway of GSK2636771.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b560116?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://pubchem.ncbi.nlm.nih.gov/compound/56949517
https://www.medchemexpress.com/GSK2636771.html
https://www.selleckchem.com/products/gsk2636771.html
https://aacrjournals.org/clincancerres/article/27/19/5248/671669/A-Phase-I-Open-Label-Dose-Finding-Study-of
https://pubmed.ncbi.nlm.nih.gov/28645941/
https://pubmed.ncbi.nlm.nih.gov/28645941/
https://pubmed.ncbi.nlm.nih.gov/28645941/
https://discovery.ucl.ac.uk/id/eprint/10073237/3/Arkenau%20PI3KB%202017%20CCR.pdf
https://www.benchchem.com/product/b560116#off-target-effects-of-gsk2636771-at-high-concentrations
https://www.benchchem.com/product/b560116#off-target-effects-of-gsk2636771-at-high-concentrations
https://www.benchchem.com/product/b560116#off-target-effects-of-gsk2636771-at-high-concentrations
https://www.benchchem.com/product/b560116#off-target-effects-of-gsk2636771-at-high-concentrations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560116?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

